molecular formula C16H16O2 B12586583 4-Ethylbenzoic acid, benzyl ester CAS No. 634917-14-9

4-Ethylbenzoic acid, benzyl ester

Cat. No.: B12586583
CAS No.: 634917-14-9
M. Wt: 240.30 g/mol
InChI Key: SGBLADRVAVZAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylbenzoic acid, benzyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylbenzoic acid, benzyl ester typically involves the esterification of 4-ethylbenzoic acid with benzyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar esterification process. the reaction conditions may be optimized for large-scale production, including the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzoic acid, benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the nucleophile.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Ethylbenzoic acid, benzyl ester is unique due to the presence of both the 4-ethylbenzoic acid and benzyl alcohol moieties, which confer specific chemical and biological properties.

Properties

CAS No.

634917-14-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

benzyl 4-ethylbenzoate

InChI

InChI=1S/C16H16O2/c1-2-13-8-10-15(11-9-13)16(17)18-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

SGBLADRVAVZAFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.